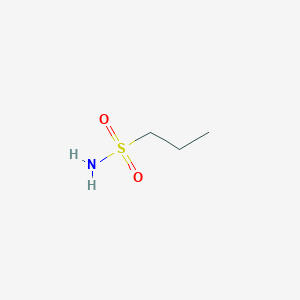

Propane-1-sulfonamide

Description

Properties

IUPAC Name |

propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROIHSMGGKKIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392158 | |

| Record name | Propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24243-71-8 | |

| Record name | Propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propane-1-sulfonamide: A Technical Guide to Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental chemical properties of propane-1-sulfonamide, a versatile building block in organic synthesis and pharmaceutical development. The information is presented to support research and development activities, with a focus on structured data, experimental context, and logical relationships in medicinal chemistry.

Core Chemical and Physical Properties

This compound is an organic compound featuring a propyl group attached to a sulfonamide functional group.[1] Depending on its purity, it can present as a white to off-white solid or a colorless liquid.[1][2] Its chemical structure lends it solubility in water and various polar organic solvents.[3]

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 24243-71-8 | [3][4] |

| Molecular Formula | C₃H₉NO₂S | [3][4] |

| Molecular Weight | 123.17 g/mol | [3] |

| Melting Point | 51-52 °C | [3][5] |

| Boiling Point | 226.7 °C at 760 mmHg105-106 °C at 0.1 Torr | [3][5] |

| Density | 1.198 g/cm³ (Predicted) | [2][6] |

| pKa | 10.87 ± 0.60 (Predicted) | [6] |

| Appearance | White to Off-White Solid / Colorless Liquid | [1][2] |

| Solubility | Soluble in water and polar organic solvents.Slightly soluble in Chloroform, DMSO, Methanol. | [3][6] |

Synthesis and Characterization

The synthesis and characterization of this compound are critical for ensuring purity and confirming identity in research and development settings.

Experimental Protocol: Synthesis from 1-Propanesulfonyl Chloride

A common and straightforward method for the preparation of this compound involves the reaction of 1-propanesulfonyl chloride with ammonia.[5]

Materials:

-

1-Propanesulfonyl chloride

-

Diethyl ether

-

Ammonia gas

-

Dichloromethane

-

Standard laboratory glassware and cooling equipment

Procedure:

-

Saturate 20 mL of diethyl ether with ammonia gas in a suitable reaction vessel, then cool the solution to 0 °C using an ice bath.[5]

-

Slowly add 0.8 mL (7 mmol, 1 equivalent) of 1-propanesulfonyl chloride dropwise to the cooled, ammonia-saturated ether solution.[5]

-

Continue bubbling ammonia gas through the reaction mixture for an additional 10 minutes at 0 °C.[5]

-

Upon completion of the reaction, remove the solvent by rotary evaporation.[5]

-

Suspend the resulting residue in dichloromethane. To aid dissolution, sonicate the mixture.[5]

-

Filter the suspension to remove any insoluble solids (primarily ammonium chloride).[5]

-

Evaporate the filtrate to yield this compound. The product is often obtained as a colorless liquid in nearly quantitative yield.[5]

-

Confirm the structure of the product using analytical methods such as ¹H NMR spectroscopy.[5]

Caption: Synthesis workflow for this compound.

Expected Spectroscopic Properties

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the propyl chain, plus a signal for the amine protons.

-

-CH₃ group: A triplet, due to coupling with the adjacent -CH₂- group, would appear furthest upfield (lowest ppm).

-

-CH₂- (middle) group: A sextet (or multiplet), from coupling with the adjacent -CH₃ and -CH₂-SO₂ groups, would be expected in the intermediate region.

-

-CH₂-SO₂ group: A triplet, coupling with the middle -CH₂- group, would be the most downfield of the aliphatic signals due to the electron-withdrawing effect of the sulfonyl group.

-

-NH₂ group: A broad singlet is expected for the amine protons. Its chemical shift can be variable and it may exchange with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display three signals for the three distinct carbon atoms of the propyl group.

-

-CH₃ carbon: The most upfield signal.

-

-CH₂- (middle) carbon: Signal in the intermediate region.

-

-CH₂-SO₂ carbon: The most downfield signal due to the deshielding effect of the adjacent sulfur atom.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorptions typical of a primary sulfonamide.

-

N-H stretching: Two bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.

-

S=O stretching: Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch typically around 1350-1310 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.[7]

-

C-H stretching: Absorptions for the aliphatic C-H bonds would appear just below 3000 cm⁻¹.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 123. The fragmentation pattern would likely involve the loss of the propyl group, the SO₂NH₂ group, and other characteristic cleavages of the alkyl chain.

Role in Drug Development and Medicinal Chemistry

Sulfonamides are a cornerstone functional group in medicinal chemistry, famously constituting the first class of effective antimicrobial agents.[8] Beyond their historical significance, they remain crucial as versatile intermediates and pharmacophores in modern drug discovery.[8] Simple aliphatic sulfonamides like this compound serve as fundamental building blocks for the synthesis of more complex, biologically active molecules. Their utility stems from the unique physicochemical properties imparted by the sulfonamide group, including its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability.[1]

Caption: Logical flow of this compound in synthesis.

References

- 1. CAS 24243-71-8: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS24243-71-8 this compound, CasNo.24243-71-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. Propane-1-sulphonamide | C3H9NO2S | CID 3401849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 24243-71-8 [m.chemicalbook.com]

- 6. This compound | 24243-71-8 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. This compound (~90%) | LGC Standards [lgcstandards.com]

The Unseen Potential: A Technical Guide to the Biological Activity of Simple Aliphatic Sulfonamides

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered the less active cousins of their aromatic counterparts, simple aliphatic sulfonamides are emerging from the shadows as a class of compounds with significant and varied biological activities. Historically overshadowed due to perceptions of lower potency, recent investigations have revealed their potential as modulators of key physiological and pathological processes. This technical guide provides an in-depth exploration of the biological activities of simple aliphatic sulfonamides, focusing on their antimicrobial, enzyme inhibitory, and cytotoxic properties. We present a compilation of available quantitative data, detailed experimental protocols for the evaluation of these activities, and visual representations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development. While comprehensive comparative data for a homologous series of the simplest aliphatic sulfonamides remains an area ripe for further investigation, this guide synthesizes the current understanding and provides a framework for future exploration.

Introduction: A Renewed Perspective on Aliphatic Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously associated with the first generation of antibacterial "sulfa drugs."[1] These aromatic sulfonamides established a paradigm of competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in bacterial folate synthesis.[1] For many years, aliphatic sulfonamides, where the sulfonyl group is attached to a non-aromatic carbon atom, were largely overlooked, often considered to be inactive or significantly less potent.[2]

However, a growing body of research is challenging this long-held view. Various aliphatic sulfonamides have demonstrated potent inhibitory effects against several isoforms of carbonic anhydrase (CA), enzymes implicated in a range of pathologies including glaucoma, epilepsy, and cancer.[2][3] Furthermore, their potential as antimicrobial and anticancer agents continues to be explored, revealing nuances in their structure-activity relationships (SAR) and mechanisms of action that are distinct from their aromatic relatives.[4][5] This guide aims to consolidate the existing knowledge on the biological activities of simple aliphatic sulfonamides, providing a technical resource to stimulate and support further research into this promising class of compounds.

Key Biological Activities and Mechanisms of Action

Simple aliphatic sulfonamides exhibit a spectrum of biological activities, primarily centered around enzyme inhibition and disruption of cellular processes.

Antimicrobial Activity

While aromatic sulfonamides are well-known for their antibacterial effects via inhibition of folate synthesis, the antimicrobial properties of simple aliphatic sulfonamides are less extensively documented but nonetheless significant. Their proposed mechanism often mirrors that of their aromatic counterparts, acting as competitive inhibitors of dihydropteroate synthase (DHPS).[1]

dot

Caption: Simplified Mechanism of Antibacterial Action

The length of the aliphatic chain and the presence of substituents can influence the antimicrobial spectrum and potency. Some studies suggest that antibacterial activity may decrease as the length of the carbon chain increases.

Carbonic Anhydrase Inhibition

A significant area of interest for aliphatic sulfonamides is their ability to inhibit carbonic anhydrases (CAs).[2][3] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is linked to various diseases. Aliphatic sulfonamides have been shown to be potent inhibitors of several CA isoforms.[3] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and blocking the catalytic activity.

dot

Caption: Carbonic Anhydrase Inhibition Pathway

Anticancer Activity

The anticancer potential of sulfonamides, including aliphatic derivatives, is an active area of research. Their cytotoxic effects can be attributed to several mechanisms, including the inhibition of carbonic anhydrases (particularly the tumor-associated isoforms CA IX and CA XII), cell cycle arrest, and induction of apoptosis.[4][5] The acidic tumor microenvironment makes cancer cells reliant on pH-regulating enzymes like CA IX and XII for survival and proliferation, making these enzymes attractive targets for anticancer therapy.

Quantitative Data on Biological Activity

Table 1: Antimicrobial Activity of Aliphatic Sulfonamides (Minimum Inhibitory Concentration - MIC)

| Compound | Organism | MIC (µg/mL) | Reference |

| N,N-Diethyl-2-(phenylmethylsulfonamido)propanamide | Escherichia coli | 12.5 | [6] |

| 1-(Benzylsulfonyl)pyrrolidine-2-carboxylic acid | Staphylococcus aureus | 1.8 | [6] |

| Sulfonamide Derivative 1b | Staphylococcus aureus ATCC 25923 | 64-512 | [7] |

| Sulfonamide Derivative 1c | Staphylococcus aureus ATCC 25923 | 64-512 | [7] |

| Sulfonamide Derivative 1d | Staphylococcus aureus ATCC 25923 | 64-512 | [7] |

Note: The specific structures of derivatives 1b, 1c, and 1d are detailed in the cited reference.

Table 2: Carbonic Anhydrase Inhibition by Aliphatic Sulfonamides (IC₅₀/Kᵢ)

| Compound | CA Isoform | Inhibition Constant (IC₅₀/Kᵢ) | Reference |

| Racemic fluoro sulfone 9 (a sulfonylmethanesulfonamide derivative) | hCA II | IC₅₀ = 3 nM | [3] |

| Zonisamide (an aliphatic primary sulfonamide) | Bacterial CAs | Kᵢ = 755–3189 nM | |

| Zonisamide | hCA I & hCA II | Kᵢ = 35–56 nM | |

| Ureido derivative 7 | VchCAβ | Kᵢ = 0.67 µM | |

| Ureido derivative 5 | VchCAβ | Kᵢ = 0.93 µM | |

| Ureido derivative 6 | VchCAβ | Kᵢ = 0.82 µM |

hCA = human Carbonic Anhydrase; VchCA = Vibrio cholerae Carbonic Anhydrase. Note the variation in reported units (nM vs µM).

Table 3: Cytotoxic Activity of Aliphatic and Related Sulfonamides (IC₅₀)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-ethyl toluene-4-sulfonamide (8a) | HeLa | 10.9 ± 1.01 | [5] |

| N-ethyl toluene-4-sulfonamide (8a) | MDA-MB-231 | 19.22 ± 1.67 | [5] |

| N-ethyl toluene-4-sulfonamide (8a) | MCF-7 | 12.21 ± 0.93 | [5] |

| Arylpropyl sulfonamide analogue (15) | PC-3 | 29.2 | |

| Arylpropyl sulfonamide analogue (15) | HL-60 | 20.7 |

Note: The data presented is for sulfonamides with aliphatic character but also containing aromatic moieties.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of aliphatic sulfonamides.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

dot

Caption: Workflow for MIC Determination via Broth Microdilution

Materials:

-

Test sulfonamide compounds

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test sulfonamide in DMSO.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the sulfonamide stock solution with CAMHB to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. The final volume in each well should be uniform (e.g., 100 µL).

-

Controls: Include a positive control well (bacteria in CAMHB without the compound) and a negative control well (CAMHB only) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacteria.

Protocol for In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Propane-1-Sulfonamide as a Pharmacophore: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. While aromatic sulfonamides have been extensively studied, the potential of their aliphatic counterparts, such as propane-1-sulfonamide, as a core pharmacophore remains a relatively underexplored frontier. This technical guide provides a comprehensive overview of the this compound moiety as a pharmacophore, consolidating available data on its synthesis, biological activities, and potential therapeutic applications. By examining structure-activity relationships (SAR) of related compounds and detailing relevant experimental protocols, this document aims to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile scaffold.

Introduction: The Sulfonamide Moiety in Drug Discovery

Sulfonamides (-SO₂NH₂) are a class of organic compounds that have made an indelible mark on modern medicine since the discovery of the antibacterial properties of sulfanilamide.[1] Their ability to mimic the transition state of enzymatic reactions, act as hydrogen bond donors and acceptors, and coordinate with metal ions has led to their incorporation into a multitude of drugs targeting a wide range of diseases.[2] Beyond their well-established role as antimicrobial agents that inhibit dihydropteroate synthase in the folic acid synthesis pathway, sulfonamides have been successfully developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, anti-inflammatory agents (COX-2 inhibitors), and anticancer therapeutics.[3][4][5]

The versatility of the sulfonamide group also extends to its use as a bioisostere for other functional groups, such as carboxylic acids, to modulate physicochemical properties and improve pharmacokinetic profiles.[6] While the majority of research has focused on aromatic sulfonamides, there is a growing interest in the unique properties and potential applications of aliphatic sulfonamides. This guide specifically focuses on this compound as a fundamental pharmacophoric unit.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically follows established methods for sulfonamide formation. The most common approach involves the reaction of propane-1-sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Scheme:

Figure 1: General synthesis of N-substituted propane-1-sulfonamides.

A specific example of a more complex molecule incorporating the this compound moiety is the synthesis of Propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide, which involves multiple steps including Suzuki-Miyaura coupling and Friedel-Crafts acylation.

This compound as a Pharmacophore in Enzyme Inhibition

While comprehensive structure-activity relationship (SAR) studies on a dedicated library of this compound derivatives are limited in the public domain, data from related aliphatic sulfonamides and broader sulfonamide research allow for extrapolation of its potential as an enzyme inhibitor.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[3] The sulfonamide group is a classic zinc-binding group in CA inhibitors.

A study on aliphatic sulfonamide derivatives as inhibitors of CAs from Vibrio cholerae (VchCAs) demonstrated that these compounds can exhibit potent inhibitory activity, with some derivatives showing submicromolar inhibition constants (KIs).[7] Although this study did not specifically include this compound, the data suggests that the aliphatic nature of the sulfonamide does not preclude potent CA inhibition.

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected Aliphatic Sulfonamides against VchCAs [7]

| Compound ID | R Group | VchCAα (KI, μM) | VchCAβ (KI, μM) | VchCAγ (KI, μM) |

| 1a | -CH₃ | >10 | 1.2 | >10 |

| 1b | -C₂H₅ | >10 | 0.93 | >10 |

| 1c | -C₃H₇ | >10 | 0.67 | >10 |

| 1d | -C₄H₉ | >10 | 0.85 | >10 |

Note: Data is for a series of aliphatic sulfonamides with varying alkyl chain lengths, not specifically this compound derivatives.

Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. Several sulfonamide-containing molecules have been developed as kinase inhibitors. The sulfonamide moiety can interact with the hinge region of the kinase ATP-binding site or other nearby residues.

While there is a lack of specific data for this compound derivatives as kinase inhibitors, the general principle of targeting kinases with sulfonamides is well-established. For example, naphthalenesulfonamides have been shown to be competitive inhibitors of several protein kinases with respect to ATP, with the length of the alkyl chain influencing potency.[8] This suggests that the propyl group in this compound could be optimized to fit into specific hydrophobic pockets within the kinase active site.

Potential Kinase Targets for this compound Derivatives:

-

VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 is a key strategy in anti-angiogenic cancer therapy. Numerous sulfonamide-containing compounds have shown potent VEGFR-2 inhibitory activity.[9][10]

-

CDKs: Cyclin-dependent kinases are crucial for cell cycle regulation. Sulfonamide derivatives have been explored as CDK inhibitors.

-

Other Tyrosine Kinases: The sulfonamide scaffold is present in many approved tyrosine kinase inhibitors.

Figure 2: Potential inhibition of the VEGFR-2 signaling pathway.

This compound in Modulating GPCR Activity

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. The sulfonamide moiety has been incorporated into GPCR ligands to modulate their activity. While specific examples of this compound derivatives targeting GPCRs are not abundant in the literature, the principles of GPCR ligand design can be applied. The this compound group could serve as a scaffold for building ligands with desired selectivity and functional activity (agonist, antagonist, or inverse agonist).

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N-Aryl Propane-1-Sulfonamides

Figure 3: Workflow for the synthesis of N-aryl propane-1-sulfonamides.

Carbonic Anhydrase Inhibition Assay

A common method to screen for CA inhibitors is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate. The rate of hydrolysis of p-NPA to the colored p-nitrophenolate is monitored spectrophotometrically.

Table 2: General Protocol for Carbonic Anhydrase Inhibition Assay

| Step | Procedure |

| 1. Reagent Preparation | Prepare assay buffer (e.g., Tris-HCl), CA enzyme solution, substrate solution (p-NPA in DMSO), and test compound dilutions. |

| 2. Assay Setup | In a 96-well plate, add buffer, test compound, and enzyme solution. Incubate to allow for inhibitor binding. |

| 3. Reaction Initiation | Add the substrate solution to initiate the reaction. |

| 4. Measurement | Immediately measure the increase in absorbance at ~400 nm over time using a plate reader. |

| 5. Data Analysis | Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value. |

Kinase Inhibition Assay

Kinase activity can be measured using various methods, including radiometric assays that measure the incorporation of ³²P from ATP into a substrate, or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

Figure 4: General workflow for a luminescence-based kinase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Table 3: General Protocol for MTT Cell Viability Assay

| Step | Procedure |

| 1. Cell Seeding | Seed cells in a 96-well plate and allow them to adhere overnight. |

| 2. Compound Treatment | Treat cells with various concentrations of the this compound derivative for a specified time (e.g., 24, 48, or 72 hours). |

| 3. MTT Addition | Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. |

| 4. Solubilization | Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. |

| 5. Measurement | Measure the absorbance at ~570 nm using a plate reader. |

| 6. Data Analysis | Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value. |

Conclusion and Future Perspectives

The this compound moiety represents an intriguing and underexplored pharmacophore in drug discovery. While direct and comprehensive studies are limited, the wealth of information on sulfonamides in general, combined with emerging data on aliphatic sulfonamides, strongly suggests its potential to be developed into a new generation of therapeutic agents. Its simple, non-aromatic nature may offer advantages in terms of physicochemical properties, such as solubility and metabolic stability, compared to more complex aromatic systems.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of N-substituted this compound derivatives. This would enable the establishment of clear structure-activity relationships for various biological targets, including carbonic anhydrases, kinases, and GPCRs. Such studies, coupled with advanced computational modeling, will be crucial in unlocking the full therapeutic potential of the this compound pharmacophore and paving the way for the development of novel and effective drugs for a range of diseases.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]

Theoretical Exploration of Propane-1-sulfonamide's Molecular Geometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Propane-1-sulfonamide is a simple alkylsulfonamide that serves as a fundamental structural motif in a wide array of pharmaceutical agents. The biological activity of sulfonamide-containing drugs is intrinsically linked to their molecular geometry, which dictates their interaction with biological targets. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide invaluable insights into the preferred conformations and electronic properties of these molecules at an atomic level. This guide details the standard computational procedures for such investigations and presents the expected data format for the geometric parameters of this compound.

Computational Methodology

The determination of the stable molecular geometry of this compound is achieved through computational chemistry, following a well-established protocol. This section details the typical experimental (in silico) procedure.

Initial Structure Preparation

The process begins with the construction of an initial 3D model of the this compound molecule. This can be accomplished using any standard molecular modeling software. The initial structure is an approximation and serves as the starting point for geometric optimization.

Quantum Chemical Calculations

The core of the theoretical study involves geometry optimization using Density Functional Theory (DFT). A widely used and reliable method for this class of molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2] To ensure high accuracy, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p) , is typically employed.[1][2] This level of theory provides a robust description of the electronic structure and, consequently, the molecular geometry.

The geometry optimization is performed in the gas phase to represent an isolated molecule, free from intermolecular interactions. The calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.

-

Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Molecular Geometry of this compound

The optimized molecular structure of this compound is characterized by its bond lengths, bond angles, and dihedral angles. The following tables summarize these key geometric parameters as would be obtained from a DFT study at the B3LYP/6-311++G(d,p) level of theory.

Disclaimer: The following quantitative data are representative examples based on typical values for similar chemical bonds and angles. Specific theoretical values for this compound were not available in the searched literature. Researchers should perform their own calculations to obtain precise values.

Table 1: Optimized Bond Lengths of this compound

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| S=O | S | O1 | 1.43 |

| S=O | S | O2 | 1.43 |

| S-N | S | N | 1.62 |

| S-C | S | C1 | 1.77 |

| C-C | C1 | C2 | 1.53 |

| C-C | C2 | C3 | 1.53 |

| N-H | N | H1 | 1.01 |

| N-H | N | H2 | 1.01 |

| C-H | C1 | H | 1.09 |

| C-H | C2 | H | 1.09 |

| C-H | C3 | H | 1.09 |

Table 2: Optimized Bond Angles of this compound

| Angle | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O-S-O | O1 | S | O2 | 119.5 |

| O-S-N | O1 | S | N | 107.5 |

| O-S-C | O1 | S | C1 | 107.5 |

| N-S-C | N | S | C1 | 106.9 |

| S-C-C | S | C1 | C2 | 110.0 |

| C-C-C | C1 | C2 | C3 | 112.0 |

| H-N-H | H1 | N | H2 | 115.0 |

| S-N-H | S | N | H1 | 110.0 |

Table 3: Optimized Dihedral Angles of this compound

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| O-S-C-C | O1 | S | C1 | C2 | 60.0 |

| N-S-C-C | N | S | C1 | C2 | 180.0 |

| S-C-C-C | S | C1 | C2 | C3 | 65.0 |

Visualization of the Computational Workflow

The logical flow of a theoretical study on molecular geometry can be visualized as a directed graph. The following diagram, generated using the DOT language, illustrates the key steps from the initial molecular model to the final analysis of the geometric parameters.

Conclusion

This technical guide has outlined the standard theoretical approach for determining the molecular geometry of this compound. While specific, published computational data for this molecule is not currently available, the detailed methodology and representative data tables provide a solid framework for researchers to conduct and interpret their own theoretical studies. The use of Density Functional Theory with a robust basis set is the cornerstone of accurately predicting the geometric parameters that are crucial for understanding the structure-activity relationships of sulfonamide-based compounds in the context of drug discovery and development.

References

Propane-1-sulfonamide: An Inquiry into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for specific mechanism of action studies on Propane-1-sulfonamide (CAS: 24243-71-8) did not yield detailed experimental data, quantitative analyses, or elucidated signaling pathways directly attributed to this compound. The following guide is therefore constructed based on the well-established mechanisms of the broader sulfonamide class of molecules. The information presented provides a foundational understanding of how a simple alkyl sulfonamide like this compound might function, while clearly acknowledging the absence of specific research on this particular chemical entity.

Introduction to this compound

This compound is a simple organic compound featuring a propyl group attached to a sulfonamide functional group (-SO₂NH₂).[1][2][3] Its chemical structure suggests potential applications as a chemical intermediate in the synthesis of more complex, biologically active molecules.[2] While specific pharmacological data is scarce, the sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents.[4][5]

The Sulfonamide Functional Group: A Gateway to Diverse Biological Activity

The sulfonamide group is a cornerstone in medicinal chemistry, renowned for its ability to impart a range of biological activities.[4] These compounds are key components in drugs with antimicrobial, antiviral, antidiabetic, and anticancer properties.[4][5] The mechanism of action of sulfonamide-containing drugs is highly dependent on the overall molecular structure, which dictates the specific biological target.

Potential Mechanisms of Action for this compound Based on the Sulfonamide Class

Given the lack of direct studies, we can hypothesize potential mechanisms of action for this compound by examining the known activities of the sulfonamide class. These mechanisms generally involve the inhibition of specific enzymes or the modulation of receptors.

Inhibition of Dihydropteroate Synthase (DHPS)

The classic mechanism of action for sulfonamide antibiotics is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[6][7][8] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[7][9]

-

Signaling Pathway:

Figure 1: Hypothetical competitive inhibition of DHPS by this compound. -

Experimental Protocol for DHPS Inhibition Assay: A typical in vitro assay to determine the inhibitory activity of a compound against DHPS would involve the following steps:

-

Reagents and Materials: Recombinant DHPS enzyme, p-aminobenzoic acid (PABA), dihydropteridine pyrophosphate (DHPP), buffer solution, microplate reader.

-

Procedure: a. A reaction mixture containing DHPS enzyme and buffer is prepared. b. Varying concentrations of the test compound (e.g., this compound) are added to the wells of a microplate. c. The substrate, PABA, is added to all wells. d. The reaction is initiated by the addition of DHPP. e. The rate of product formation is monitored over time, often by measuring the change in absorbance or fluorescence.

-

Data Analysis: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated.

-

Enzyme Inhibition Beyond DHPS

The sulfonamide moiety is a versatile inhibitor of various other enzymes, and it is plausible that this compound could exhibit inhibitory activity against one or more of these targets.

-

Carbonic Anhydrases (CAs): Sulfonamides are well-known inhibitors of carbonic anhydrases, enzymes involved in processes like pH regulation and fluid balance.[4][10]

-

Proteases: Certain sulfonamide derivatives act as inhibitors of metalloproteases (e.g., matrix metalloproteinases) and other proteases, which have implications in cancer and inflammation.[10][11]

-

Aromatase: Recent studies have identified sulfonamide derivatives as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis, making them potential agents for estrogen-receptor-positive breast cancer.[12]

-

Experimental Workflow for Enzyme Inhibition Screening:

Figure 2: A general workflow for screening this compound for enzyme inhibitory activity.

Modulation of Receptors and Ion Channels

While less common for simple sulfonamides, more complex derivatives have been shown to interact with various receptors and ion channels.

-

Nuclear Receptors: Some sulfonamides have been identified as inverse agonists for nuclear receptors like RORc, which are involved in inflammatory responses.[13]

-

Ion Channels: Aryl sulfonamides have been developed as potent inhibitors of voltage-gated sodium channels such as NaV1.5, which are implicated in cardiac arrhythmias.[14]

Quantitative Data from Related Sulfonamide Studies

As no quantitative data exists for this compound, the following table summarizes IC₅₀ values for various sulfonamide derivatives against different targets to provide a comparative context.

| Sulfonamide Derivative | Target Enzyme/Receptor | IC₅₀ Value | Reference |

| Various Sulfonamides | Dihydropteroate Synthase (DHPS) | 426 to 50,000 ng/ml | [15] |

| Phenyl and Benzyl Sulfonamide Derivatives | Aromatase | Low micromolar range | [12] |

| N-ethyl toluene-4-sulfonamide | HeLa, MDA-MB231, MCF-7 cells (Anticancer) | GI₅₀: 7.2 ± 1.12 µM, 4.62 ± 0.13 µM, 7.13 ± 0.13 µM | [16] |

| Aryl Sulfonamides | NaV1.5 | Potent inhibition (specific values not in abstract) | [14] |

Conclusion and Future Directions

The biological activity of this compound remains uncharacterized in the public domain. However, based on the extensive research into the broader sulfonamide class, it is reasonable to hypothesize that its mechanism of action would likely involve enzyme inhibition. To elucidate the specific mechanism, a systematic investigation is required. This would begin with broad screening against a panel of enzymes and receptors, followed by more focused studies on any identified "hits" to determine potency, selectivity, and the precise mode of interaction. Such studies would be invaluable in determining the potential utility of this compound and its derivatives in drug discovery and development.

References

- 1. Propane-1-sulphonamide | C3H9NO2S | CID 3401849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 24243-71-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 9. study.com [study.com]

- 10. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A reversed sulfonamide series of selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A proof-of-concept receptor-based assay for sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sulfonamide Group: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group (-S(=O)₂NR₂), a seemingly simple chemical moiety, has proven to be a remarkably versatile and privileged scaffold in the landscape of medicinal chemistry.[1] Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a vast and diverse class of therapeutic agents.[2] Their applications now extend far beyond antimicrobial therapy to include treatments for cancer, inflammation, glaucoma, diabetes, and viral infections.[3][4]

This technical guide provides a comprehensive overview of the multifaceted role of the sulfonamide group in drug design. We will explore its key physicochemical properties, delve into its various mechanisms of action across different therapeutic areas, present structure-activity relationship (SAR) data, and provide detailed experimental protocols for synthesis and biological evaluation.

Physicochemical Properties and Privileged Nature

The therapeutic success of the sulfonamide group stems from its unique electronic and structural characteristics. It is a tetrahedral and achiral moiety that is significantly more stable to hydrolysis than a standard amide bond.[5] The two electronegative oxygen atoms make the sulfur atom electron-deficient and allow the sulfonamide nitrogen to be deprotonated, conferring acidic properties (pKa typically in the range of 6-10). This acidity is crucial for its role as a bioisostere and for its interaction with biological targets.

Key properties contributing to its role as a "privileged scaffold" include:

-

Hydrogen Bonding Capability: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), enabling strong and specific interactions with enzyme active sites.

-

Bioisosterism: It frequently serves as a non-classical bioisostere for carboxylic acids, phenolic hydroxyls, and amides, mimicking their size, geometry, and hydrogen bonding patterns while offering improved metabolic stability and pharmacokinetic profiles.[6]

-

Synthetic Accessibility: The synthesis of sulfonamides is generally straightforward, allowing for the creation of large and diverse chemical libraries for screening and optimization.[6][7]

Mechanisms of Action and Therapeutic Applications

The versatility of the sulfonamide scaffold is evident in the wide range of biological targets it can be engineered to inhibit. By modifying the substituents on the aromatic ring and the sulfonamide nitrogen, medicinal chemists can fine-tune the molecule's properties to achieve high potency and selectivity for a specific target.

Antibacterial Agents: Dihydropteroate Synthase (DHPS) Inhibition

The original and most famous application of sulfonamides is as antibacterial agents. They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[8]

Mechanism: Bacteria, unlike humans, must synthesize their own folic acid, an essential cofactor for DNA, RNA, and protein synthesis.[8][9] DHPS catalyzes a key step in this pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate. Due to their close structural similarity to PABA, sulfonamides bind to the DHPS active site, blocking the natural substrate and halting folic acid production, which ultimately leads to bacteriostasis.[10][11]

Structure-Activity Relationship (SAR):

-

The para-amino group (-NH₂) is essential for activity and must be unsubstituted (or be part of a prodrug that releases the free amine in vivo).[12]

-

The aromatic ring and the sulfonamide functional group are both critical for binding.[12]

-

The aromatic ring must be para-substituted only; additional substitutions can eliminate activity due to steric hindrance.[12]

-

The sulfonamide nitrogen (N1) can be substituted, often with heterocyclic rings, to modulate physicochemical properties like pKa and improve potency.[13]

dot

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Table 1: Quantitative Inhibition Data for DHPS Inhibitors

| Compound | Target Organism/Enzyme | Inhibition Metric | Value | Reference(s) |

|---|---|---|---|---|

| Sulfamethoxazole | E. coli DHPS | IC₅₀ | 2.76 µg/mL | [14] |

| Sulfadoxine | P. falciparum DHPS (sensitive) | Kᵢ | 0.14 µM | [14] |

| Sulfadoxine | P. falciparum DHPS (resistant) | Kᵢ | 112 µM |[14] |

Carbonic Anhydrase (CA) Inhibitors

Sulfonamides are the cornerstone of carbonic anhydrase inhibitor design, leading to drugs used as diuretics, anti-glaucoma agents, and more recently, as anticancer therapeutics.[3][15]

Mechanism: These drugs bind to the zinc (Zn²⁺) ion located in the active site of carbonic anhydrase enzymes.[16] The sulfonamide nitrogen, in its anionic form (-SO₂NH⁻), coordinates directly to the zinc ion, displacing a catalytic water molecule and potently inhibiting the enzyme's function of interconverting CO₂ and bicarbonate.[16]

Structure-Activity Relationship (SAR):

-

A primary, unsubstituted sulfonamide group (-SO₂NH₂) is a critical prerequisite for high-affinity binding to the catalytic zinc ion.[17]

-

Modifications to the aromatic or heterocyclic ring attached to the sulfonamide group are used to achieve isoform selectivity and optimize pharmacokinetic properties.[18]

Table 2: Quantitative Inhibition Data for Carbonic Anhydrase Inhibitors

| Compound | Target Isozyme | Inhibition Metric | Value | Reference(s) |

|---|---|---|---|---|

| Acetazolamide | hCA I | Kᵢ | 250 nM | [14] |

| Acetazolamide | hCA II | Kᵢ | 12 nM | [14] |

| Topiramate | hCA II | Kᵢ | Low nanomolar | [17] |

| Compound 15 (Benzenesulfonamide derivative) | hCA II | Kᵢ | 3.3 nM | [14] |

| Compound 15 (Benzenesulfonamide derivative) | hCA IX | Kᵢ | 25.7 nM |[14] |

Anticancer Agents

The sulfonamide scaffold is present in numerous anticancer drugs that target a variety of pathways crucial for tumor growth and survival.[19][20]

Mechanisms:

-

Kinase Inhibition: Many sulfonamide-based drugs, such as Sorafenib, inhibit protein kinases like VEGFR-2, which are critical for tumor angiogenesis (the formation of new blood vessels).[14] The sulfonamide group often forms key hydrogen bonds within the ATP-binding pocket of the kinase.

-

Carbonic Anhydrase Inhibition: Certain CA isozymes, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment, promoting invasion and metastasis. Selective inhibition of these isoforms is a validated anticancer strategy.[20]

-

Protease Inhibition: Sulfonamides have been incorporated into inhibitors of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate tumor invasion.[21]

dot

Caption: A generalized workflow for sulfonamide drug discovery.

General Protocol for Sulfonamide Synthesis

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.

[22][23]Objective: To synthesize an N-substituted sulfonamide from an aryl sulfonyl chloride and an amine.

Materials:

-

Aryl sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: Dissolve the aryl sulfonyl chloride in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: In a separate flask, dissolve the amine and the base in the same anhydrous solvent.

-

Reaction: Add the amine/base solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C over 15-30 minutes.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-16 hours).

-

Workup: a. Quench the reaction by adding water or 1M HCl. b. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or DCM). c. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude sulfonamide product by flash column chromatography on silica gel or by recrystallization to yield the pure compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS).

Protocol for Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀ or Kᵢ) of a sulfonamide compound against a specific carbonic anhydrase isozyme. The assay measures the enzyme-catalyzed hydration of CO₂, which leads to a pH change.

Principle: The assay is based on the esterase activity of CA, using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed by the enzyme to produce the yellow-colored 4-nitrophenolate anion. The rate of formation of this anion is monitored spectrophotometrically.

Materials:

-

Purified CA isozyme (e.g., hCA II)

-

Tris buffer (e.g., 25 mM, pH 7.5)

-

4-Nitrophenyl acetate (NPA) substrate solution (in anhydrous acetonitrile)

-

Test sulfonamide compound stock solution (in DMSO)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents: a. Prepare a working solution of the CA enzyme in Tris buffer to a final concentration of approximately 10-20 nM. b. Prepare serial dilutions of the sulfonamide inhibitor in DMSO, and then dilute further in Tris buffer to achieve the desired final assay concentrations. Include a DMSO-only control.

-

Assay Setup: a. To each well of a 96-well plate, add the appropriate volume of Tris buffer. b. Add a small volume (e.g., 1-2 µL) of the diluted inhibitor solution or DMSO control to the wells. c. Add the CA enzyme solution to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature) to allow for inhibitor binding.

-

Initiation of Reaction: a. Start the enzymatic reaction by adding the NPA substrate solution to each well. The final concentration of NPA is typically in the range of 0.5-1.0 mM.

-

Data Collection: a. Immediately place the plate in a microplate reader and monitor the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25 °C).

-

Data Analysis: a. Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. b. Calculate the percentage of inhibition for each concentration relative to the uninhibited (DMSO control) reaction. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value. d. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the substrate concentration and Michaelis constant (Kₘ) are known.

Conclusion

The sulfonamide group is a testament to the power of a single functional group in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a multitude of biological targets have secured its status as a truly privileged scaffold. From the first sulfa drugs that revolutionized the treatment of bacterial infections to the latest generation of targeted cancer therapies, the sulfonamide moiety continues to be a central element in the design and development of new medicines. A deep understanding of its structure-activity relationships and mechanisms of action remains critical for researchers and scientists aiming to unlock new therapeutic avenues and address unmet medical needs.

References

- 1. citedrive.com [citedrive.com]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. books.rsc.org [books.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Propane-1-sulfonamide from 1-Propanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of propane-1-sulfonamide from 1-propanesulfonyl chloride. The primary method described is the facile reaction of 1-propanesulfonyl chloride with ammonia. This synthesis is a standard procedure for the formation of primary sulfonamides and is known for its high efficiency. Included are comprehensive experimental procedures, a summary of quantitative data, and characterization information for the final product. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the process.

Introduction

Sulfonamides are a crucial class of organic compounds with a wide range of applications in medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore in numerous therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The synthesis of primary sulfonamides is a fundamental transformation in organic chemistry, often achieved by the reaction of a sulfonyl chloride with ammonia. This application note details a reliable and high-yielding protocol for the preparation of this compound, a valuable building block in the synthesis of more complex molecules.

Reaction Scheme

The synthesis of this compound from 1-propanesulfonyl chloride proceeds via a nucleophilic substitution reaction where ammonia acts as the nucleophile, displacing the chloride from the sulfonyl chloride.

Chemical Equation:

CH₃CH₂CH₂SO₂Cl + 2 NH₃ → CH₃CH₂CH₂SO₂NH₂ + NH₄Cl

Experimental Protocols

Materials and Equipment

-

1-Propanesulfonyl chloride

-

Anhydrous diethyl ether (Et₂O)

-

Ammonia (gas)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Gas dispersion tube

-

Rotary evaporator

-

Filtration apparatus

-

Sonicator

-

Standard glassware for organic synthesis

Procedure

-

Preparation of Ammonia Solution: In a fume hood, saturate 20 mL of anhydrous diethyl ether with ammonia gas in a round-bottom flask equipped with a magnetic stir bar. This can be achieved by bubbling ammonia gas through the solvent using a gas dispersion tube. Cool the resulting solution to 0 °C in an ice bath.

-

Reaction: Slowly add 0.8 mL (7 mmol, 1 equivalent) of 1-propanesulfonyl chloride dropwise to the cold, stirred ammonia-ether solution.

-

Reaction Completion: Continue bubbling ammonia gas through the reaction mixture for an additional 10 minutes at 0 °C to ensure the reaction goes to completion.

-

Work-up:

-

Remove the solvent by rotary evaporation.

-

Suspend the resulting residue in dichloromethane.

-

To aid dissolution of the product, sonicate the mixture.

-

Filter the mixture to remove the insoluble ammonium chloride byproduct.

-

-

Isolation of Product: Evaporate the filtrate to dryness to obtain this compound. The product is typically obtained as a colorless liquid which may solidify upon standing.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 1-Propanesulfonyl chloride |

| Reagent | Ammonia |

| Solvent | Diethyl ether |

| Reaction Temperature | 0 °C |

| Reaction Time | ~15 minutes |

| Reported Yield | ~100% |

| Purity | High (after filtration) |

Results and Characterization

The synthesis of this compound from 1-propanesulfonyl chloride is a high-yielding and straightforward process. The product was characterized by its physical properties and spectroscopic data.

| Property | Value |

| Chemical Formula | C₃H₉NO₂S |

| Molecular Weight | 123.17 g/mol |

| Appearance | White to off-white solid or colorless liquid |

| Melting Point | 51-52 °C[1] |

Spectroscopic Data:

While specific experimental spectra for this compound were not found in the searched literature, typical spectroscopic data for primary sulfonamides are as follows:

-

¹H NMR (DMSO-d₆): The structure can be confirmed by ¹H NMR spectroscopy. Expected signals would include a triplet for the terminal methyl group, a multiplet for the central methylene group, a triplet for the methylene group attached to the sulfur, and a broad singlet for the NH₂ protons.

-

¹³C NMR: The spectrum would be expected to show three distinct signals corresponding to the three carbon atoms of the propyl chain.

-

IR Spectroscopy: Characteristic peaks for the sulfonamide group would be observed. These typically include N-H stretching vibrations in the region of 3300-3400 cm⁻¹ and strong asymmetric and symmetric S=O stretching vibrations around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Application Notes and Protocols for the Metal-Catalyzed Synthesis of N-Aryl Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl sulfonamides is a cornerstone in medicinal chemistry and drug development, with this functional group being a key pharmacophore in numerous therapeutic agents. Traditional methods for their synthesis often involve harsh conditions and limited substrate scope. However, the advent of metal-catalyzed cross-coupling reactions has revolutionized the formation of the crucial N-S bond, offering milder, more efficient, and versatile synthetic routes. This document provides detailed application notes and experimental protocols for three prominent metal-catalyzed methods: copper-catalyzed Chan-Lam coupling, palladium-catalyzed Buchwald-Hartwig amination, and a novel iron-catalyzed approach utilizing nitroarenes.

Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids (Chan-Lam Coupling)

The Chan-Lam coupling reaction provides an efficient and environmentally friendly method for the N-arylation of sulfonamides. This protocol highlights a ligand-free approach conducted in water, which significantly enhances the green credentials of the synthesis.

General Reaction Scheme:

Quantitative Data Summary

| Entry | Arylboronic Acid (Ar) | Sulfonamide (R) | Base | Time (h) | Yield (%) |

| 1 | Phenyl | p-Tolyl | K2CO3 | 12 | 92 |

| 2 | 4-Methoxyphenyl | p-Tolyl | K2CO3 | 12 | 94 |

| 3 | 4-Chlorophenyl | p-Tolyl | K2CO3 | 15 | 88 |

| 4 | 3-Methylphenyl | p-Tolyl | K2CO3 | 12 | 90 |

| 5 | Phenyl | Methanesulfonyl | K2CO3 | 18 | 76 |

Experimental Protocol: Ligand-Free Copper-Catalyzed N-Arylation in Water[1]

Materials:

-

Arylboronic acid (1.0 mmol)

-

Sulfonamide (1.0 mmol)

-

Copper(II) acetate (Cu(OAc)2, 0.1 mmol, 10 mol%)

-

Potassium carbonate (K2CO3, 2.0 mmol)

-

Deionized water (5 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask, add the arylboronic acid (1.0 mmol), sulfonamide (1.0 mmol), copper(II) acetate (0.1 mmol), and potassium carbonate (2.0 mmol).

-

Add deionized water (5 mL) to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Palladium-Catalyzed N-Arylation of Sulfonamides (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, including the synthesis of N-aryl sulfonamides. This reaction typically employs a palladium catalyst with a specialized phosphine ligand.

General Reaction Scheme:

Iron-Catalyzed Synthesis of N-Aryl Sulfonamides from Nitroarenes

This innovative method utilizes readily available and stable nitroarenes as the nitrogen source, offering a cost-effective and environmentally benign alternative to traditional methods that may use potentially genotoxic aromatic amines. [1][2][3][4]The reaction proceeds via a one-step reductive coupling. [1][2][3][4] General Reaction Scheme:

Quantitative Data Summary

| Entry | Nitroarene (Ar) | Sodium Arylsulfinate (Ar') | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nitrobenzene | Sodium benzenesulfinate | 100 | 12 | 85 |

| 2 | 4-Chloronitrobenzene | Sodium p-toluenesulfinate | 100 | 12 | 92 |

| 3 | 3-Nitrotoluene | Sodium benzenesulfinate | 100 | 15 | 88 |

| 4 | 4-Nitroanisole | Sodium p-toluenesulfinate | 100 | 12 | 95 |

| 5 | 1-Nitronaphthalene | Sodium benzenesulfinate | 100 | 18 | 78 |

Experimental Protocol: Iron-Catalyzed Reductive Coupling

-

Nitroarene (1.0 mmol)

-

Sodium arylsulfinate (1.5 mmol)

-

Iron(II) chloride (FeCl2, 0.2 mmol, 20 mol%)

-

Sodium bisulfite (NaHSO3, 3.0 mmol)

-

Anhydrous dimethyl sulfoxide (DMSO, 5 mL)

-

Reaction tube with a magnetic stir bar

-

Standard workup and purification reagents

Procedure:

-

To a reaction tube, add the nitroarene (1.0 mmol), sodium arylsulfinate (1.5 mmol), iron(II) chloride (0.2 mmol), and sodium bisulfite (3.0 mmol).

-

Add anhydrous DMSO (5 mL) to the reaction tube.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for the specified time, monitoring its progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

These protocols provide a foundation for the synthesis of a diverse range of N-aryl sulfonamides. Researchers are encouraged to optimize conditions for their specific substrates to achieve the best results. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome, and careful screening of these parameters is often necessary.

References

- 1. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]

- 2. Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources. | CoLab [colab.ws]

- 3. Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources. | Semantic Scholar [semanticscholar.org]

- 4. Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Electrochemical Synthesis of Sulfonamides from Thiols and Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicine and agrochemicals, valued for their therapeutic properties and chemical stability.[1][2] Traditional synthetic routes to these vital compounds often rely on the use of unstable and toxic sulfonyl chlorides, which require harsh reaction conditions and generate significant chemical waste.[2][3] This application note details a sustainable and efficient electrochemical method for the synthesis of sulfonamides through the direct oxidative coupling of readily available and inexpensive thiols and amines.[1][4] This environmentally benign approach is driven by electricity, requires no sacrificial reagents or catalysts, and can be completed in as little as five minutes, producing hydrogen as the only byproduct.[2][5] The mild reaction conditions allow for a broad substrate scope and high functional group tolerance, making it an attractive methodology for drug discovery and development.[1][5]

Principle and Mechanism

The electrochemical synthesis of sulfonamides from thiols and amines proceeds through a proposed multi-step oxidative mechanism.[1][6] Initially, the thiol undergoes anodic oxidation to form a disulfide intermediate.[1][2] Subsequently, the amine is oxidized to an aminium radical cation.[1][2] This radical intermediate then reacts with the disulfide to form a sulfenamide.[1][6] Finally, two consecutive oxidation steps of the sulfenamide yield the desired sulfonamide via a sulfinamide intermediate.[1][6] This proposed pathway is supported by kinetic studies, cyclic voltammetry, and radical trapping experiments.[1][2]

Experimental Data Summary

The following tables summarize the reaction conditions and isolated yields for the electrochemical synthesis of a variety of sulfonamides, demonstrating the broad applicability of this method.

Table 1: Optimization of Electrochemical Sulfonamide Synthesis *

| Entry | Anode Material | Cathode Material | Solvent System (v/v) | Acid | Electrolyte (mol %) | Isolated Yield (%) |

| 1 | Carbon | Iron | CH₃CN/0.3 M HCl (3:1) | HCl | Me₄NBF₄ (10) | 75 |

| 2 | Carbon | Iron | CH₃CN/H₂O (3:1) | None | Me₄NBF₄ (10) | 45 |

| 3 | Carbon | Iron | CH₃CN/0.1 M HCl (3:1) | HCl | Me₄NBF₄ (10) | 68 |

| 4 | Carbon | Iron | CH₃CN/0.3 M H₂SO₄ (3:1) | H₂SO₄ | Me₄NBF₄ (10) | 71 |

| 5 | Platinum | Iron | CH₃CN/0.3 M HCl (3:1) | HCl | Me₄NBF₄ (10) | 55 |

*Reaction Conditions: Thiophenol (2 mmol), cyclohexylamine (3.0 mmol), Me₄NBF₄ (0.2 mmol), Solvent (20 mL), 5 min residence time in a 700 μL reactor volume.[1]

Table 2: Substrate Scope for the Electrochemical Sulfonamide Synthesis *

| Product No. | Thiol | Amine | Isolated Yield (%) |

| 1 | Thiophenol | Ammonia | 65 |

| 2 | Thiophenol | Methylamine | 78 |

| 3 | Thiophenol | Butylamine | 81 |

| 9 | 4-Methylthiophenol | Cyclohexylamine | 85 |

| 11 | Thiophenol | Allylamine | 72 |

| 12 | Thiophenol | Propargylamine | 68 |

| 14 | Thiophenol | Dipropylamine | 75 |

| 16 | Thiophenol | Pyrrolidine | 88 |

| 17 | Thiophenol | Piperidine | 92 |

| 18 | Thiophenol | Morpholine | 95 |

| 26 | Thiophenol | Glycine methyl ester | 71 |

| 27 | Thiophenol | L-Proline methyl ester | 79 |

| 28 | Thiophenol | L-Phenylalanine methyl ester | 75 |

*General Reaction Conditions: Thiol (2 mmol), amine (3.0 mmol), Me₄NBF₄ (0.2 mmol), CH₃CN/0.3 M HCl (20 mL, 3:1 v/v), Carbon anode, Iron cathode, 5 min residence time, 700 μL reactor volume. All yields are for isolated products.[1][7][8]

Experimental Protocols

Materials and Equipment

-

Electrochemical Reactor: A microflow reactor with a 700 μL volume and an interelectrode gap of 250 μm is recommended for rapid screening and optimization.[1] A batch reactor can also be used.[1]

-

Electrodes: A graphite (carbon) anode and a stainless steel (iron) cathode are recommended.[1]

-

Power Supply: A constant current power supply.

-

Reagents:

-

Thiols (e.g., thiophenol)

-

Amines (e.g., cyclohexylamine)

-

Acetonitrile (CH₃CN), HPLC grade

-

Hydrochloric acid (HCl), 0.3 M aqueous solution

-

Tetramethylammonium tetrafluoroborate (Me₄NBF₄) as the electrolyte.[1]

-

-

Standard laboratory glassware and purification supplies (e.g., rotary evaporator, chromatography columns).

General Procedure for Electrochemical Sulfonamide Synthesis in a Flow Reactor

-

Prepare the Reaction Mixture: In a 25 mL flask, dissolve the thiol (2.0 mmol) and the amine (3.0 mmol) in a 3:1 (v/v) mixture of acetonitrile and 0.3 M aqueous HCl (20 mL).[1]

-

Add Electrolyte: Add tetramethylammonium tetrafluoroborate (Me₄NBF₄, 0.2 mmol, 10 mol%) to the reaction mixture and stir until dissolved.[1]

-

Set up the Electrochemical Flow System:

-

Ensure the electrochemical flow reactor with the carbon anode and iron cathode is properly assembled.

-

Connect the reactor to a syringe pump and the constant current power supply.

-

-

Perform Electrolysis:

-

Pump the reaction mixture through the flow reactor at a flow rate calculated to achieve a 5-minute residence time in the 700 μL reactor.

-

Apply a constant current. The optimal current may need to be determined for each specific substrate pair, but a current of 10-20 mA is a good starting point.

-

-

Work-up and Purification:

-

Collect the reaction mixture from the reactor outlet.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide.

-

General Procedure for Electrochemical Sulfonamide Synthesis in a Batch Reactor

-

Prepare the Reaction Mixture: In an undivided electrochemical cell equipped with a carbon anode and an iron cathode, dissolve the thiol (3.0 mmol) and the amine (4.5 mmol) in a 3:1 (v/v) mixture of acetonitrile and 0.3 M aqueous HCl (30 mL).[1]

-

Add Electrolyte: Add tetramethylammonium tetrafluoroborate (Me₄NBF₄, 3.0 mmol) to the reaction mixture.[1]

-

Perform Electrolysis:

-

Stir the reaction mixture vigorously.

-

Apply a constant current and allow the reaction to proceed for 24 hours at room temperature.[1]

-

-

Work-up and Purification:

-

Follow the same work-up and purification procedure as described for the flow reaction.

-

Visualizations

Caption: Experimental workflow for the electrochemical synthesis of sulfonamides.

Caption: Proposed mechanism for the electrochemical synthesis of sulfonamides.

Conclusion